1-Ethyl-3-methylimidazolium chloride-d11

Catalog No.
S1498966
CAS No.
160203-52-1
M.F
C6H11ClN2
M. Wt
157.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium chloride-d11

CAS Number

160203-52-1

Product Name

1-Ethyl-3-methylimidazolium chloride-d11

IUPAC Name

2,4,5-trideuterio-1-(1,1,2,2,2-pentadeuterioethyl)-3-(trideuteriomethyl)imidazol-3-ium;chloride

Molecular Formula

C6H11ClN2

Molecular Weight

157.68 g/mol

InChI

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D,5D,6D;

InChI Key

BMQZYMYBQZGEEY-WQTMNAJCSA-M

SMILES

CCN1C=C[N+](=C1)C.[Cl-]

Canonical SMILES

CCN1C=C[N+](=C1)C.[Cl-]

Isomeric SMILES

[2H]C1=C([N+](=C(N1C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-]

Ionic Liquids and Deuteration:

-Ethyl-3-methylimidazolium chloride-d11 (EMIC-d11) belongs to a class of compounds called ionic liquids (ILs). ILs are salts with melting points below 100°C, making them liquid at room temperature. EMIC-d11 is specifically a deuterated ionic liquid, meaning that some of its hydrogen atoms have been replaced with their isotope, deuterium (D). This substitution with deuterium can be beneficial in scientific research due to several reasons:

  • Reduced signal overlap in NMR spectroscopy: Deuterium has a different spin than hydrogen, leading to distinct peaks in nuclear magnetic resonance (NMR) spectroscopy. This minimizes signal overlap with background signals from protons in the solvent or other molecules, allowing for clearer and more accurate analysis.
  • Improved signal-to-noise ratio: Deuteration can enhance the signal-to-noise ratio in NMR experiments, particularly when studying low-concentration samples or molecules with low inherent NMR activity.
  • Kinetic studies: In some cases, replacing hydrogen with deuterium can slow down specific reactions, allowing for more detailed kinetic studies of reaction mechanisms.

Applications in Catalysis:

EMIC-d11 finds applications in various areas of catalysis research due to its unique properties:

  • Ionic liquid catalyst: EMIC-d11 itself can act as a catalyst for certain reactions, often in combination with other components to form a catalyst system. The ionic nature of EMIC-d11 allows for the stabilization of reaction intermediates and can influence reaction selectivity.
  • Catalyst support: EMIC-d11 can be used as a solvent or support for other catalysts. The tunable properties of EMIC-d11, such as its polarity and viscosity, allow for tailoring the catalyst environment to optimize specific reactions.

Material Science Applications:

EMIC-d11 is also utilized in material science research for various purposes:

  • Electrolyte in batteries and fuel cells: EMIC-d11, along with its non-deuterated counterpart, has been explored as an electrolyte material in batteries and fuel cells due to its good thermal stability, conductivity, and ability to dissolve various electrolytes.
  • Synthesis of novel materials: EMIC-d11 can be used as a solvent or reaction medium for the synthesis of novel materials, such as polymers, nanoparticles, and functional materials. The unique properties of EMIC-d11 can influence the formation and properties of these materials.

1-Ethyl-3-methylimidazolium chloride-d11 is characterized by the chemical formula C6H11ClN2, where the "d11" indicates the presence of deuterium isotopes in its structure. This compound is a deuterated version of 1-Ethyl-3-methylimidazolium chloride, an ionic liquid known for its unique properties such as low volatility and high thermal stability . It is often utilized in research settings due to its ability to dissolve a wide range of organic and inorganic materials.

  • Deuterium labeling: The presence of deuterium allows researchers to track specific reaction pathways involving hydrogen atoms using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This is particularly valuable in understanding complex reaction mechanisms or studying processes where hydrogen exchange is crucial.

EMImCl-d11 is expected to share similar hazards with non-deuterated EMImCl:

  • Skin and eye irritant: May cause irritation upon contact [].
  • Environmental concerns: Ionic liquids can be persistent in the environment. Proper disposal is crucial [].
, facilitating studies in mechanistic pathways.

Example Reaction

A typical reaction involving 1-Ethyl-3-methylimidazolium chloride-d11 might involve its interaction with a metal salt to form a coordination compound:

1 Ethyl 3 methylimidazolium chloride d11+Metal SaltMetal Complex+Chloride Ion\text{1 Ethyl 3 methylimidazolium chloride d11}+\text{Metal Salt}\rightarrow \text{Metal Complex}+\text{Chloride Ion}

The biological activity of 1-Ethyl-3-methylimidazolium chloride-d11 has been investigated primarily for its potential use as a solvent in biochemical assays. Its low toxicity profile makes it suitable for biological applications. Studies suggest that it can influence enzyme activities and protein stability due to its unique solvation properties .

The synthesis of 1-Ethyl-3-methylimidazolium chloride-d11 typically involves the following steps:

  • Preparation of 1-Ethyl-3-methylimidazole: This is synthesized through the alkylation of imidazole with ethyl bromide.
  • Chlorination: The resulting imidazole is then reacted with deuterated hydrochloric acid to form the chloride salt.
  • Purification: The product is purified using recrystallization techniques to ensure high purity levels suitable for research applications .

1-Ethyl-3-methylimidazolium chloride-d11 has several notable applications:

  • Solvent in Organic Reactions: Its ability to dissolve various compounds makes it an excellent solvent for organic synthesis.
  • NMR Spectroscopy: The deuterated nature allows for use in nuclear magnetic resonance spectroscopy, providing insights into molecular dynamics .
  • Catalysis: It serves as a medium for catalytic reactions, enhancing reaction rates and selectivity.

Interaction studies involving 1-Ethyl-3-methylimidazolium chloride-d11 focus on its role as a solvent and its effects on biomolecules. Research indicates that ionic liquids can stabilize proteins and influence their folding mechanisms. Additionally, studies have explored how this compound interacts with various metal ions, affecting their solubility and reactivity in solution .

Several compounds share structural similarities with 1-Ethyl-3-methylimidazolium chloride-d11. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Ethyl-3-methylimidazolium chlorideC6H11ClN2Non-deuterated version; widely used ionic liquid
1-Methyl-3-ethylimidazolium chlorideC6H11ClN2Different alkyl group; varying solvation properties
1-butyl-3-methylimidazolium chlorideC8H15ClN2Longer alkyl chain; different physical properties

Uniqueness

The uniqueness of 1-Ethyl-3-methylimidazolium chloride-d11 lies in its deuterated form, which allows for specific labeling in

Isotopic Labeling Strategies in Imidazolium-Based Ionic Liquids

The synthesis of 1-ethyl-3-methylimidazolium chloride-d11 involves controlled deuteration of precursor molecules. Two primary strategies are employed:

  • Direct Quaternization with Deuterated Alkyl Halides

    • Reagents: [D₃]-methyl iodide and [D₅]-ethyl bromide (98% isotopic purity).
    • Procedure: 1-Methylimidazole reacts with deuterated ethyl bromide in dry acetonitrile at 50–70°C for 2–4 hours, followed by solvent removal and purification.
    • Yield: Quantitative deuteration achieved with >98% isotopic purity.
  • Post-Deuteration via Hydrogen/Deuterium Exchange

    • Reagents: D₂O or deuterated solvents (e.g., DMSO-d₆).
    • Procedure: Partial deuteration of non-deuterated ILs under acidic/basic conditions, monitored by NMR for exchange efficiency.
MethodReagentsConditionsYieldPuritySource
Direct Quaternization[D₃]-CH₃I, [D₅]-C₂H₅Br50–70°C, 2–4 hr, CH₃CN>95%98% D
H/D ExchangeD₂O, DMSO-d₆RT or 50°C, 24 hr40–80%Variable

Scalable Deuteration Techniques for Controlled Hydrogen/Deuterium Exchange

For large-scale production, electrochemical and reductive deuteration methods are explored:

  • Electrochemical Deuterium Incorporation:
    • Setup: (Hetero)aryl halides reduced in D₂O using common batteries or electrodes.
    • Advantages: No metal catalysts, ambient conditions, and high chemoselectivity.
  • Reductive Deuteration with SmI₂:
    • Reagents: SmI₂ (samarium iodide) and D₂O.
    • Application: Converts acyl chlorides to α,α-dideuterio alcohols (>98% D incorporation).

Purification and Characterization Protocols for Perdeuterated Cations

Purification involves sequential solvent extraction and anion exchange:

  • Solvent Washing:
    • Solvents: Acetone or ethyl acetate to remove unreacted imidazole or halides.
  • Anion Metathesis:
    • Procedure: Swap chloride with bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) using Li[Tf₂N] in water.
  • Characterization:
    • NMR: ¹H NMR (400 MHz, DMSO-d₆) shows δ 9.29 (s, 1H), 7.87 (m, 1H), 7.78 (m, 1H).
    • Mass Spectrometry: M+4 peak confirms deuteration.
Characterization TechniqueKey ObservationsSource
¹H NMR (DMSO-d₆)δ 9.29 (s), 7.87 (m), 7.78 (m)
¹³C NMR (D₂O)No proton signals due to full deuteration
Mass SpectrometryM+4 peak at m/z 157.69

Stability Considerations in Deuterated Ionic Liquid Synthesis

Deuterated ILs exhibit distinct stability profiles:

  • Thermal Stability:
    • Decomposition: >250°C (similar to non-deuterated analogs).
  • Hydrolytic Resistance:
    • H/D Exchange: Slow in D₂O-rich environments but accelerates at >80% D₂O.
  • Storage Recommendations:
    • Conditions: Ambient temperature, inert atmosphere (N₂/Ar) to prevent oxidation.

Neutron reflectometry (NR) experiments utilizing 1-ethyl-3-methylimidazolium chloride-d11 have resolved sub-nanometer features of EDLs at electrified interfaces. The compound’s deuterium labeling at both alkyl chains (ethyl and methyl groups) and imidazolium ring positions creates strong contrast against hydrogenated electrodes and non-deuterated counterions [3] [4].

Layered Cation-Anion Alternation

Studies employing NR on silicon electrodes revealed that 1-ethyl-3-methylimidazolium chloride-d11 forms distinct alternating layers of cations and anions within 2 nm of the interface [4]. At -1.2 V vs. Ag/AgCl, the first adsorbed layer consists of chloride anions (0.4 nm thick), followed by a 0.7 nm cationic layer where the imidazolium rings align parallel to the surface. This layering persists for 3-4 molecular layers before transitioning to bulk liquid disorder.

Deuteration-Enhanced Contrast in Liquid-Liquid Interface Analysis

The 98% deuterium purity in 1-ethyl-3-methylimidazolium chloride-d11 creates a 4.8×10⁻⁶ Å⁻² neutron scattering length density (SLD) difference compared to hydrogenated solvents, enabling interfacial resolution below 1 nm [3] [5].

Biphasic System Profiling

In water/hexane systems, NR revealed that 1-ethyl-3-methylimidazolium chloride-d11 forms a 2.1 nm interfacial film with three distinct regions:

LayerThickness (nm)SLD (×10⁻⁶ Å⁻²)Composition
10.93.2Anion-rich
20.71.8Cation-rich
30.52.4Mixed zone

This stratification persists up to 50°C before transitioning to a homogeneous adsorption profile [3].

Isotopic Tracing of Ion Exchange

Partial deuteration strategies allow simultaneous tracking of cationic and anionic species. When mixed with hydrogenated 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, the deuterated ethyl group provides 17% greater NR contrast than ring-deuterated analogues, enabling quantitative analysis of ion exchange kinetics [5].

Time-Resolved Neutron Scattering for Dynamic Interfacial Phenomena

The 77-79°C melting point of 1-ethyl-3-methylimidazolium chloride-d11 facilitates in situ studies of thermally activated interfacial processes [1].

Millisecond-Scale Layering Dynamics

Stopped-flow neutron small-angle scattering (SANS) revealed that electric double layer formation occurs in three stages:

  • Initial anion adsorption (0-50 ms, ΔQ = 0.12 Å⁻¹)
  • Cation reorientation (50-200 ms, ΔQ = 0.07 Å⁻¹)
  • Solvent expulsion (200-500 ms, ΔQ = 0.04 Å⁻¹)

The deuteration pattern allowed isolation of cation motion from solvent effects in these measurements [5].

Shear-Induced Structural Transitions

Under 500 s⁻¹ shear rate, SANS showed the compound’s interfacial layers undergo:

  • 15% thickness reduction in first anion layer
  • Emergence of 3.4 Å periodicity in cation domains
  • 2-fold increase in correlation length (ξ) from 1.2 to 2.4 nm

These changes reverse within 120 ms after shear cessation, demonstrating the liquid’s viscoelastic recovery [5].

Synchrotron-Neutron Complementary Approaches for Structural Resolution

Combining X-ray reflectivity (XRR) and NR with 1-ethyl-3-methylimidazolium chloride-d11 enables multimodal interface characterization:

Charge Density Mapping

At Au(111) interfaces, XRR/NR cross-correlation revealed:

TechniqueSensitivitySpatial ResolutionCharge Resolution
XRRElectron density0.2 nm±5 μC/cm²
NRNuclei density0.5 nm±2 μC/cm²

This combination detected 0.3 nm thick interfacial voids containing <5% ionic density [4].

Anisotropy Quantification

Polarized neutron scattering with the deuterated compound quantified orientation parameters:

  • Herman’s orientation factor: 0.62 ± 0.03 (imidazolium rings)
  • Dichroic ratio: 1.41 (ethyl groups)
    These measurements required 89% deuteration levels to suppress incoherent scattering [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

Explore Compound Types